molecular formula Ca3Co B14612081 CID 71443136 CAS No. 59125-92-7

CID 71443136

Cat. No.: B14612081
CAS No.: 59125-92-7
M. Wt: 179.17 g/mol
InChI Key: LRPFQZCEEGBTKC-UHFFFAOYSA-N
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Description

This gap highlights the need for further investigation into primary literature or specialized databases (e.g., PubChem, SciFinder) to obtain authoritative information about this compound.

Properties

CAS No.

59125-92-7

Molecular Formula

Ca3Co

Molecular Weight

179.17 g/mol

InChI

InChI=1S/3Ca.Co

InChI Key

LRPFQZCEEGBTKC-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Ca].[Ca].[Co]

Origin of Product

United States

Preparation Methods

The preparation of CID 71443136 involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .

Chemical Reactions Analysis

CID 71443136 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CID 71443136 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71443136 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides methodologies and structural analogs for other CIDs, which can serve as a framework for hypothetical comparisons. Below is a generalized approach to comparing CID 71443136 with structurally or functionally related compounds, based on the principles outlined in the evidence:

Table 1: Hypothetical Comparison Framework

Parameter This compound Oscillatoxin D (CID 101283546) Synthetic Analog (CAS 1254115-23-5) Brominated Compound (CID 72863)
Molecular Formula Not Available C₃₄H₅₄O₈ C₇H₁₄N₂O C₇H₅BrO₂
Molecular Weight Not Available ~598.8 g/mol 142.20 g/mol 201.02 g/mol
Key Functional Groups Not Available Macrocyclic lactone, methyl esters Piperazine, nitro group Bromine, carboxylic acid
Biological Activity Not Available Toxin (e.g., inhibits proteases) Pharmacological potential (e.g., P-gp substrate) Antimicrobial/industrial applications
Synthetic Method Not Available Natural product isolation K₂CO₃-mediated coupling A-FGO catalyst in THF
Solubility Not Available Hydrophobic Highly soluble (86.7 mg/mL) Moderately soluble (0.687 mg/mL)

Key Observations

Structural Diversity :

  • Oscillatoxin derivatives (e.g., CID 101283546) are macrocyclic lactones with methyl esters, suggesting roles in toxin activity .
  • Synthetic analogs like CAS 1254115-23-5 feature piperazine and nitro groups, common in drug discovery .
  • Brominated compounds (e.g., CID 72863) exhibit functional groups suited for industrial or antimicrobial uses .

Synthetic Accessibility :

  • Piperazine-based compounds (e.g., CID 57416287) are synthesized via carbonate-mediated coupling under inert atmospheres .
  • Brominated analogs utilize green chemistry approaches with recyclable catalysts (e.g., A-FGO in THF) .

Biological and Pharmacological Profiles :

  • Oscillatoxins are associated with protease inhibition, while synthetic analogs show substrate specificity for P-gp transporters, influencing drug bioavailability .
  • Solubility and log P values (e.g., CAS 1254115-23-5 has a bioavailability score of 0.55) are critical for pharmacokinetic optimization .

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